molecular formula C18H30BNO6 B14851571 1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,3(2H,5H)-dicarboxylate

1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,3(2H,5H)-dicarboxylate

Cat. No.: B14851571
M. Wt: 367.2 g/mol
InChI Key: AMEQGFIKQMMTEO-UHFFFAOYSA-N
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Description

1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are highly valued for their versatility in forming carbon-carbon bonds, making them essential building blocks in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of 1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction.

    Protection of Functional Groups: The tert-butyloxycarbonyl (Boc) and ethoxycarbonyl groups are introduced to protect the functional groups during subsequent reactions.

    Formation of Pinacol Ester: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER is unique due to its combination of functional groups, which provide both stability and reactivity. Similar compounds include:

    Phenylboronic Acid Pinacol Ester: Used in similar applications but lacks the protective Boc and ethoxycarbonyl groups.

    Methylboronic Acid Pinacol Ester: Another boronic ester with different reactivity and stability profiles.

    Vinylboronic Acid Pinacol Ester: Used in polymer synthesis and other applications.

These compounds share the boronic ester functionality but differ in their specific applications and reactivity due to variations in their substituents.

Properties

Molecular Formula

C18H30BNO6

Molecular Weight

367.2 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,3-dicarboxylate

InChI

InChI=1S/C18H30BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h9-11H2,1-8H3

InChI Key

AMEQGFIKQMMTEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CN(C2)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

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